molecular formula C11H12N4O2 B2695262 Ethyl 7-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1245807-84-4

Ethyl 7-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2695262
CAS RN: 1245807-84-4
M. Wt: 232.243
InChI Key: GAQRFWDFNIVRNF-UHFFFAOYSA-N
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Description

Ethyl 7-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that belongs to the class of triazolo-pyrimidines . Triazolo-pyrimidines are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . This compound is part of a series of novel triazole-pyrimidine-based compounds that have been synthesized and characterized .


Synthesis Analysis

The synthesis of triazole-pyrimidine-based compounds involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The peak for methyl and ethyl of carboxylate-pyrimidine was observed around δ 14 and 61.5 ppm, respectively .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazolo[1,5-a]pyrimidine core. This core is a common feature in many biologically active compounds .


Chemical Reactions Analysis

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mechanism of Action

The mechanism of action of these compounds was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Future Directions

The research indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the development of new therapeutic agents.

properties

IUPAC Name

ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-10(16)8-5-12-11-13-6-14-15(11)9(8)7-3-4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQRFWDFNIVRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC=N2)N=C1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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